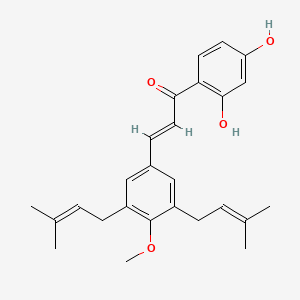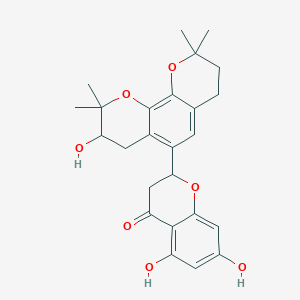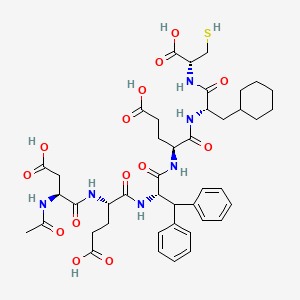
abyssinone-VI-4-O-methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abyssinone-VI-4-O-methyl ether involves the regioselective prenylation of 4-hydroxybenzaldehyde, followed by crystallization with petroleum ether . The key intermediate, 4-hydroxy-3,5-di-(3-methylbut-2-enyl)benzaldehyde, is synthesized through this process .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: Abyssinone-VI-4-O-methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) and chlorine (Cl₂).
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Abyssinone-VI-4-O-methyl ether involves several molecular targets and pathways:
Comparison with Similar Compounds
Abyssinone-VI-4-O-methyl ether is compared with other prenylated flavonoids such as:
- Abyssinone-IV-4’-O-methyl ether
- Abyssinone-V-4’-O-methyl ether
- Sigmoidin E
- Alpinumisoflavone
These compounds share similar structural features but differ in their biological activities and mechanisms of action . This compound is unique due to its potent antidiabetic and anticancer properties .
Properties
Molecular Formula |
C26H30O4 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H30O4/c1-17(2)6-9-20-14-19(15-21(26(20)30-5)10-7-18(3)4)8-13-24(28)23-12-11-22(27)16-25(23)29/h6-8,11-16,27,29H,9-10H2,1-5H3/b13-8+ |
InChI Key |
AHQPCANDOCWXDN-MDWZMJQESA-N |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)/C=C/C(=O)C2=C(C=C(C=C2)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C=CC(=O)C2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide](/img/structure/B10846098.png)
![9-O-[3-(4-Bromo-phenoxyl)butyl]-berberine bromide](/img/structure/B10846101.png)
![N-(4-{4-Amino-1-[1-(Tetrahydro-2h-Pyran-4-Yl)piperidin-4-Yl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B10846109.png)
![9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide](/img/structure/B10846121.png)
![9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide](/img/structure/B10846132.png)

methyl}-2-(naphthalen-1-yl)benzonitrile](/img/structure/B10846138.png)
![4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile](/img/structure/B10846144.png)

![9-O-[2-(Phenylol-1-yloxy)hexyl]berberine bromide](/img/structure/B10846159.png)
![Ac-[CFWKYC]-NH2](/img/structure/B10846160.png)
![9-[2-(1-Phosphonopropan-2-yloxy)ethyl]guanine](/img/structure/B10846161.png)
